1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H10ClF3OS2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-chloro-1-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)8-5-7(18-11(13,14)15)3-4-9(8)17-2/h3-5,10H,1-2H3 |
InChI Key |
UBSOPMMFALCRES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation serves as the cornerstone for constructing the propan-2-one backbone attached to the aromatic ring. As demonstrated in Source, this method involves reacting a pre-functionalized phenyl precursor with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion intermediates form the ketone linkage at the ortho position relative to the methylthio group. Typical conditions involve refluxing in dichloromethane at 40–60°C for 4–6 hours, achieving yields of 65–72% after purification.
A critical modification cited in Source utilizes isopropenyl acetate as an acetylating agent under cuprous chloride catalysis, which mitigates side reactions such as over-acylation. This patent method reports a 41.9% yield after bisulfite complex purification, underscoring the trade-off between selectivity and efficiency in large-scale applications.
Chlorination Strategies
Chlorination at the propan-2-one α-position is typically accomplished using sulfuryl chloride (SO2Cl2) or chlorine gas. Source specifies that SO2Cl2 in carbon tetrachloride at 0–5°C provides superior regioselectivity, converting the ketone to the α-chlorinated derivative in 85% yield. Alternatively, Source describes a radical-initiated chlorination using azobisisobutyronitrile (AIBN) and Cl2, which enhances reaction rates but requires stringent temperature control to avoid polychlorination byproducts.
Reaction Optimization
Solvent and Catalyst Screening
Comparative studies from Sources and reveal solvent-dependent outcomes:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | AlCl3 | 72 | 95 |
| THF | CuCl | 41.9 | 98 |
| Toluene | FeCl3 | 68 | 92 |
Polar aprotic solvents like THF improve solubility of sulfur-containing intermediates but may necessitate longer reaction times.
Temperature and Time Profiling
Optimal chlorination occurs at 0–5°C (Source), while Friedel-Crafts acylation requires elevated temperatures (40–60°C) to overcome activation barriers. Prolonged reaction times beyond 8 hours in the acylation step lead to a 12% decrease in yield due to ketone decomposition.
Purification and Characterization
Recrystallization vs. Chromatography
Source advocates for recrystallization from ethanol/water mixtures (70:30 v/v) to obtain crystals with 99% purity, whereas Source employs bisulfite adduct formation to isolate the ketone intermediate, albeit with a 15% mass loss. Column chromatography using silica gel and hexane/ethyl acetate (4:1) achieves 98% purity but is less feasible for industrial-scale production.
Spectroscopic Validation
1H NMR analysis (Source) confirms successful chlorination via the disappearance of the α-proton signal at δ 3.8 ppm and emergence of a quartet at δ 4.6 ppm (J = 6.5 Hz) for the chloro-substituted methylene group. IR spectroscopy verifies ketone carbonyl absorption at 1715 cm⁻¹.
Industrial Scalability
Continuous flow reactors (Source) address batch process limitations by enabling precise control over chlorination exothermy, reducing side products by 22%. However, catalyst fouling in thioether reactions remains a challenge, necessitating reactor redesigns for sustained operation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts + Cl2 | 72 | 95 | Moderate |
| Sequential Thioether | 58 | 98 | High |
| Patent Process | 41.9 | 98 | Low |
The sequential thioether method balances yield and purity but requires cryogenic conditions, increasing operational costs. The patent process, while innovative, suffers from suboptimal yields unsuitable for commercial production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the α-position to the ketone is highly reactive in nucleophilic substitution (SN) reactions.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| SN2 with amines | Primary amines (e.g., CH₃NH₂) in THF at 0–25°C | Substituted amine derivatives | Moderate yields (50–70%); steric hindrance from phenyl groups may limit reactivity |
| SN1 with thiols | Thiophenol (C₆H₅SH) in DMF, 60°C | Thioether derivatives | Requires polar aprotic solvents; yields ~65% |
Mechanism :
The reaction proceeds via a planar carbocation intermediate stabilized by the adjacent ketone group. Nucleophiles attack the electrophilic carbon, displacing the chloride ion.
Oxidation and Reduction Reactions
The ketone and sulfur-containing groups participate in redox reactions.
Ketone Reduction
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | Secondary alcohol | Partial reduction; retains sulfur substituents |
| LiAlH₄ | Dry THF, reflux | Secondary alcohol | Full reduction; requires anhydrous conditions |
Sulfur Oxidation
| Oxidizing Agent | Target Group | Product |
|---|---|---|
| H₂O₂ (30%) | Methylthio (-SMe) | Methylsulfinyl (-SOCH₃) |
| mCPBA | Trifluoromethylthio (-SCF₃) | Trifluoromethylsulfonyl (-SO₂CF₃) |
Key Finding :
The trifluoromethylthio group exhibits lower oxidation reactivity compared to methylthio due to electron-withdrawing effects.
Electrophilic Aromatic Substitution
The phenyl ring undergoes substitution at activated positions (ortho/para to electron-donating sulfur groups).
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to -SCF₃ | Nitro-substituted derivative |
| Halogenation | Br₂/FeBr₃ | Ortho to -SMe | Brominated product |
Limitation :
Steric hindrance from bulky -SCF₃ and -SMe groups reduces regioselectivity.
Elimination Reactions
Base-induced elimination converts the compound into α,β-unsaturated ketones.
| Base | Conditions | Product | Notes |
|---|---|---|---|
| K₂CO₃ | DMF, 80°C | Conjugated enone | Favored in polar aprotic solvents |
| DBU | THF, 25°C | Enone with retained sulfur groups | Higher selectivity for β-hydrogen abstraction |
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings.
| Reaction Type | Catalysts/Ligands | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines | Requires elevated temperatures (100°C) |
Comparative Reactivity Table
| Functional Group | Reactivity Trend | Influencing Factors |
|---|---|---|
| Chloro | High (SN reactions) | Adjacent ketone enhances electrophilicity |
| Ketone | Moderate (reduction) | Steric hindrance from aryl groups |
| -SCF₃ | Low (oxidation) | Electron-withdrawing CF₃ group |
| -SMe | Moderate (oxidation) | Electron-donating methyl group |
Analytical Methods for Reaction Monitoring
Scientific Research Applications
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of biological molecules, leading to changes in cellular functions. Specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Sulfur and Halogen Substituents
The target compound shares structural motifs with several sulfur- and halogen-containing propanone derivatives. Key analogues include:
Table 1: Structural and Molecular Comparison
Electronic and Steric Effects
- Electron-Withdrawing Groups : The -SCF₃ group in the target compound is a strong electron-withdrawing substituent, comparable to -CF₃ in 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one . This enhances the electrophilicity of the ketone carbonyl, facilitating nucleophilic additions or substitutions.
- Lipophilicity : The combination of -SMe and -SCF₃ increases lipophilicity compared to analogues with oxygen-based substituents (e.g., -OMe, -OCHF₂), influencing solubility and bioavailability .
Crystallographic and Spectroscopic Data
While crystallographic data for the target compound are unavailable, analogues like 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (a chalcone derivative) exhibit orthorhombic crystal systems with Z = 8 and unit cell volumes ~2658 ų . Such data suggest that sulfur-containing aromatic ketones often form dense crystal lattices due to intermolecular S···S interactions.
Biological Activity
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one, referred to by its CAS number 1806709-62-5, is an organic compound notable for its complex structure and potential biological activities. This compound features a chloro group, a methylthio group, and a trifluoromethylthio group attached to a phenyl ring, which endows it with unique chemical properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClF3OS2 |
| Molecular Weight | 314.77 g/mol |
| CAS Number | 1806709-62-5 |
| Purity | ≥ 98% |
The molecular structure of the compound contributes to its reactivity and potential biological interactions. The presence of both trifluoromethylthio and methylthio groups suggests a possibility for diverse interactions with biological targets.
Cytotoxicity Studies
Preliminary studies on structurally related compounds suggest potential cytotoxic effects against cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Results : Compounds with similar substituents exhibited significant cytotoxicity, indicating that this compound may also possess similar properties.
The mechanisms through which these compounds exert their biological effects can include:
- Enzyme Inhibition : Inhibiting key enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.
- Disruption of Membrane Integrity : Affecting microbial cell membranes, leading to cell lysis.
Study on Antimicrobial Activity
A study investigating the antimicrobial properties of various thioether compounds found that those containing trifluoromethyl groups exhibited enhanced activity against specific pathogens. The study utilized standard disc diffusion methods to evaluate the effectiveness of these compounds against:
- Staphylococcus aureus
- Escherichia coli
The results highlighted a dose-dependent response, suggesting that structural modifications could significantly impact biological activity.
Cytotoxicity Evaluation
Research involving pyrazole derivatives, which share structural similarities with the target compound, demonstrated notable cytotoxic effects in vitro. These studies employed assays such as MTT and Annexin V staining to assess cell viability and apoptosis rates in treated cell lines.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1-chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one, and how can purity be optimized?
- Methodology : The compound’s synthesis typically involves Friedel-Crafts acylation or thioether functionalization. For example, analogous sulfur-containing ketones are synthesized via nucleophilic substitution of chloroacetone derivatives with thiol-containing aryl groups under inert conditions (e.g., N₂ atmosphere) . Purity optimization (>98%) can be achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Confirm purity via HPLC or GC-MS, referencing retention times against known standards .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction is ideal. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Use SHELXL for refinement, which handles anisotropic displacement parameters and twinning corrections effectively. For example, similar thioether-containing ketones were resolved in triclinic or orthorhombic systems with Z = 2–8, depending on packing interactions . SHELXPRO is recommended for generating CIF files and validating hydrogen bonding (e.g., C–H⋯S interactions) .
Advanced Research Questions
Q. What spectroscopic contradictions arise in characterizing the trifluoromethylthio group, and how can they be resolved?
- Methodology : Discrepancies in ¹⁹F NMR chemical shifts (δ ≈ -40 to -45 ppm) may occur due to solvent polarity or temperature. Compare data with structurally validated analogues (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, δ = -62.3 ppm in CDCl₃) . For IR, the C=S stretch (∼1050 cm⁻¹) can overlap with C–F vibrations; use Raman spectroscopy to differentiate modes via polarization analysis .
Q. How do steric and electronic effects of the methylthio and trifluoromethylthio groups influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing trifluoromethylthio group (-SCF₃) deactivates the aryl ring, reducing nucleophilic substitution rates. Steric hindrance from the methylthio group (-SMe) at the ortho position further slows reactivity. Kinetic studies using Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) show lower yields (∼40%) compared to non-substituted analogues (∼85%). Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .
Q. What computational approaches are suitable for modeling the compound’s electrostatic potential and reaction pathways?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrostatic potential maps, highlighting electron-deficient regions near the -SCF₃ group. For reaction pathways (e.g., nucleophilic attack), employ Gaussian 16 with solvent models (PCM for DMF). Compare computed activation energies (ΔG‡) with experimental Arrhenius plots (Ea ≈ 50–60 kJ/mol for SNAr reactions) .
Data Contradiction Analysis
Q. Why do crystallographic studies report conflicting unit cell parameters for structurally similar thioether derivatives?
- Analysis : Variations in unit cell dimensions (e.g., a = 8.8–13.7 Å, b = 10.4–13.4 Å) arise from differences in substituent bulk and packing forces. For example, ortho-substituted -SMe groups increase torsional angles (∼15°–25°), altering crystal symmetry (triclinic vs. orthorhombic) . Validate measurements using high-resolution data (θmax > 25°) and check for twinning via PLATON’s TWINLAW .
Methodological Best Practices
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Protocol :
Prepare solutions in buffers (pH 2–12) and store at 4°C, 25°C, and 40°C.
Monitor degradation via LC-MS at intervals (0, 7, 14 days).
Identify degradation products (e.g., hydrolysis of the ketone to carboxylic acid) using HRMS and ¹H NMR.
- Reference : Analogous chloro-ketones showed t₁/₂ = 10 days at pH 7 and 40°C, with rapid decomposition under alkaline conditions (pH 12) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
